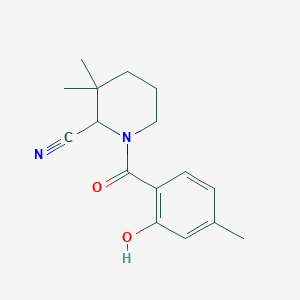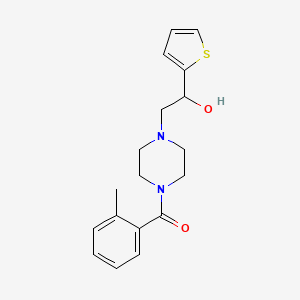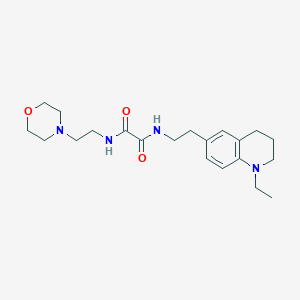![molecular formula C21H26N2O6 B2591231 Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1219904-14-9](/img/structure/B2591231.png)
Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . Also, direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 5-bromo-benzo[d][1,3]dioxole with PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130 °C has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of compound was studied by thermogravimetric analysis .科学的研究の応用
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. The benzo[d][1,3]dioxol-5-yl group is a common feature in molecules with anticancer properties . Research has shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate, pancreatic, and acute lymphoblastic leukemia cell lines . The structure–activity relationship studies suggest that modifications to the compound could lead to more potent analogs for cancer treatment.
Tubulin Polymerization Modulation
The compound’s core structure is related to molecules that affect microtubule assembly, which is a significant target for anticancer agents . By modulating tubulin polymerization, these compounds can cause mitotic blockade and cell death, making them valuable in the development of new anticancer therapies.
Biochemical Reagent for Synthesis
In organic chemistry, the compound can serve as a reagent for synthesizing various functionalized molecules. The benzo[d][1,3]dioxol-5-yl group, in particular, is a versatile moiety that can be incorporated into other compounds to confer desired biological activities or physical properties .
Pharmacological Research
Compounds with the benzo[d][1,3]dioxol-5-yl group have been used in pharmacological research to develop new drugs. They have applications in treating conditions like rheumatic diseases, rheumatoid arthritis, and osteoarthritis due to their anti-inflammatory properties .
Modulation of ATP-Binding Cassette Transporters
Derivatives of this compound have been studied as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the movement of various molecules across cellular membranes and are involved in multidrug resistance, making them a target for cystic fibrosis treatment.
Structure–Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand how structural changes can affect biological activity. This is crucial for designing more effective drugs with fewer side effects. The compound’s diverse functional groups make it an excellent candidate for such studies .
作用機序
Target of Action
Compounds with similar structures have been reported to target microtubules and their component protein, tubulin .
Mode of Action
Similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Compounds with similar structures have been reported to affect the cell cycle, particularly causing arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells .
将来の方向性
The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides of synthetic as well as biological importance . Also, the design and synthesis of a series of indole-based compounds based on the structures of antitubulin molecules are being explored .
特性
IUPAC Name |
ethyl 4-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-2-27-20(25)6-5-19(24)22-7-9-23(10-8-22)21(26)16-12-15(16)14-3-4-17-18(11-14)29-13-28-17/h3-4,11,15-16H,2,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVISUSWSHHIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)


![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)
![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)





![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2591169.png)
![2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2591170.png)